molecular formula C23H27N3O6 B12107540 Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

Cat. No.: B12107540
M. Wt: 441.5 g/mol
InChI Key: HTLKOQZDTOXSFM-UHFFFAOYSA-N
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Description

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and ester groups. Its unique configuration makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often involve the use of protecting groups like carbobenzyloxy (Cbz) for the amino groups and coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate
  • Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoate

Uniqueness

Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with various biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C23H27N3O6/c1-31-22(29)19(14-16-8-4-2-5-9-16)25-21(28)18(12-13-20(24)27)26-23(30)32-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H2,24,27)(H,25,28)(H,26,30)

InChI Key

HTLKOQZDTOXSFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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